Tetrazine-Ph-PEG5-Ph-tetrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H40N10O7 |

|---|---|

Molecular Weight |

676.7 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |

InChI |

InChI=1S/C32H40N10O7/c43-29(33-21-25-1-5-27(6-2-25)31-39-35-23-36-40-31)9-11-45-13-15-47-17-19-49-20-18-48-16-14-46-12-10-30(44)34-22-26-3-7-28(8-4-26)32-41-37-24-38-42-32/h1-8,23-24H,9-22H2,(H,33,43)(H,34,44) |

InChI Key |

SXHKTOQCADDAHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCOCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3)C4=NN=CN=N4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of Tetrazine-Ph-PEG5-Ph-tetrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action for the homobifunctional linker, Tetrazine-Ph-PEG5-Ph-tetrazine. It details the underlying bioorthogonal chemistry, quantitative kinetic parameters, and detailed experimental protocols for its application in life sciences research and drug development.

Core Mechanism of Action: The Inverse-Electron-Demand Diels-Alder Reaction

The fundamental mechanism of action for this compound is a highly efficient and selective bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This reaction is a cornerstone of "click chemistry," a class of reactions prized for their speed, specificity, and biocompatibility.[2]

The key components of this mechanism are:

-

The Diene: The 1,2,4,5-tetrazine (B1199680) ring, characterized by its electron-deficient nature due to four nitrogen atoms, serves as the diene.[3] In this compound, two such phenyl-substituted tetrazine moieties are present, one at each end of the molecule.

-

The Dienophile: The tetrazine ring reacts with an electron-rich dienophile, which is typically a strained alkene or alkyne. The most common reaction partner is a trans-cyclooctene (B1233481) (TCO) derivative.[1][2]

-

The Reaction: The process involves a [4+2] cycloaddition where the tetrazine (diene) and the TCO (dienophile) rapidly form a highly unstable intermediate. This is immediately followed by a retro-Diels-Alder reaction, which results in the irreversible elimination of nitrogen gas (N₂).[2] This expulsion of N₂ gas drives the reaction to completion and forms a stable dihydropyridazine (B8628806) covalent bond, securely linking the two molecules.[4]

This reaction proceeds efficiently under mild, physiological conditions (aqueous environments, neutral pH, ambient temperature) without the need for cytotoxic catalysts like copper.[4][5] The phenyl substituents on the tetrazine ring enhance its stability in aqueous media compared to more electron-withdrawing derivatives, making it well-suited for biological applications that may require longer incubation times.[3][6]

Caption: Mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction.

Quantitative Data: Reaction Kinetics and Stability

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions |

| 3,6-diphenyl-1,2,4,5-tetrazine | TCO | ~1,000 ± 100 | Water/MeOH (6:4, v/v) at 25°C |

| 3,6-diphenyl-1,2,4,5-tetrazine | BCN | 3.6 | Methanol |

| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS |

| 3,6-di(pyridin-2-yl)-s-tetrazine | TCO | ~2,000 ± 400 | Methanol/Water (9:1) |

| 3,6-di(pyridin-2-yl)-s-tetrazine | sTCO | 3.3 x 10⁶ | Aqueous |

Data sourced from multiple studies for comparative purposes.[2][4][7][8] Abbreviations: TCO (trans-cyclooctene), BCN (bicyclo[6.1.0]nonyne), sTCO (conformationally strained TCO), ACN (acetonitrile), PBS (phosphate-buffered saline), MeOH (methanol).

Stability: Phenyl-substituted tetrazines, such as those in this compound, exhibit greater stability in aqueous physiological buffers (e.g., PBS, pH 7.4) compared to tetrazines with more strongly electron-withdrawing groups (e.g., pyridyl groups).[3][6] This enhanced stability is crucial for experiments requiring prolonged incubation periods, minimizing nonspecific reactions and degradation of the linker before it can react with its target.[3][9]

Experimental Protocols

As a homobifunctional linker, this compound is ideally suited for applications requiring the crosslinking of two molecular entities. Below are generalized protocols for its use in protein crosslinking and PROTAC synthesis.

Protocol: Inter-Protein Crosslinking

This protocol describes the crosslinking of two distinct proteins ('Protein A' and 'Protein B'), each of which has been pre-functionalized with a TCO group.

Materials:

-

TCO-functionalized 'Protein A'

-

TCO-functionalized 'Protein B'

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous DMSO

-

Quenching Reagent (optional): e.g., TCO-lysine or another TCO-containing small molecule

-

SDS-PAGE analysis equipment

Procedure:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

-

Protein Preparation: In separate tubes, dilute TCO-Protein A and TCO-Protein B to a final concentration of 10 µM each in the reaction buffer.

-

Crosslinking Reaction: a. Combine the two protein solutions in a single tube. b. Add the this compound stock solution to the protein mixture to achieve a final linker concentration of 10-20 µM (a 1-2 fold molar excess over total protein). The final DMSO concentration should be kept below 5% to avoid protein denaturation. c. Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, depending on protein stability.

-

Quenching (Optional): To consume any unreacted tetrazine groups, add a 10-fold molar excess of a TCO-containing small molecule and incubate for an additional 30 minutes.

-

Analysis: a. Take an aliquot of the reaction mixture and add SDS-PAGE loading buffer. b. Analyze the sample by SDS-PAGE. A successful crosslinking reaction will show a new, higher molecular weight band corresponding to the Protein A-Linker-Protein B conjugate. c. Further analysis can be performed using mass spectrometry to confirm the identity of the crosslinked product.[10]

Protocol: PROTAC Synthesis

This protocol outlines the final ligation step in synthesizing a PROTAC, where a TCO-functionalized E3 ligase ligand is conjugated to a TCO-functionalized target protein ligand using the bifunctional tetrazine linker.

Materials:

-

TCO-functionalized Target Protein Ligand

-

TCO-functionalized E3 Ligase Ligand

-

This compound

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF)

-

HPLC for purification

-

LC-MS and NMR for characterization

Procedure:

-

Reagent Preparation: a. Ensure all glassware is dry and perform reactions under an inert atmosphere (e.g., argon). b. Dissolve the TCO-functionalized Target Protein Ligand and TCO-functionalized E3 Ligase Ligand in the anhydrous solvent.

-

Ligation Reaction: a. In a reaction vial, combine equimolar amounts of the two TCO-functionalized ligands. b. Add 0.5 equivalents of this compound to the solution. Using a substoichiometric amount of the linker minimizes the formation of homodimers of the ligands. c. Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS until one of the starting TCO-ligands is consumed (typically 1-4 hours).

-

Purification: a. Upon completion, dilute the reaction mixture with a suitable solvent and purify the resulting PROTAC using reverse-phase HPLC.

-

Characterization: a. Confirm the identity and purity of the final PROTAC molecule by LC-MS and NMR spectroscopy.[11][12]

Mandatory Visualizations: Workflows and Logic

Caption: Experimental workflow for bifunctional protein crosslinking.

Caption: Logical relationship in PROTAC assembly and function.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation [thno.org]

- 5. benchchem.com [benchchem.com]

- 6. dash.harvard.edu [dash.harvard.edu]

- 7. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Tetrazine-Ph-PEG5-Ph-tetrazine in Advancing PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. This guide delves into the technical intricacies of a specific and innovative linker, Tetrazine-Ph-PEG5-Ph-tetrazine , and its pivotal role in the development of next-generation PROTACs, particularly through in-situ assembly strategies.

Introduction to this compound: A Bifunctional Linker for Bioorthogonal PROTAC Assembly

This compound is a polyethylene (B3416737) glycol (PEG)-based linker designed for the synthesis of PROTACs.[1] Its defining feature is the presence of two terminal tetrazine groups, which are key reactants in bioorthogonal "click chemistry."[1] Specifically, tetrazines readily participate in inverse electron-demand Diels-Alder (iEDDA) reactions with strained dienophiles, most notably trans-cyclooctene (B1233481) (TCO) derivatives.[1] This highly efficient and specific reaction allows for the covalent ligation of two separate molecules in a biological environment without interfering with native biochemical processes.

The structure of this compound, with a central PEG5 chain flanked by two phenyl-tetrazine moieties, offers several advantages in PROTAC design. The PEG spacer enhances solubility and can influence the physicochemical properties of the final PROTAC molecule.[2] The bifunctional nature of this linker is central to its application in advanced PROTAC development strategies, enabling the in-situ formation of PROTACs from smaller, more cell-permeable precursors.[2]

The "Click-Formed PROTAC" (CLIPTAC) Strategy: Overcoming Delivery Challenges

A significant hurdle in PROTAC development is the often-large molecular weight and suboptimal drug-like properties of the final molecule, which can hinder cell permeability and bioavailability. The "Click-Formed PROTAC" (CLIPTAC) or "click-and-release" strategy leverages the bioorthogonal tetrazine-TCO ligation to address this challenge.[2] In this approach, the target protein ligand and the E3 ligase ligand are synthesized as separate, smaller molecules, one functionalized with a TCO group and the other with a tetrazine.

By administering these two precursors, they can independently diffuse across the cell membrane. Once inside the cell, the tetrazine and TCO moieties react to form the active, full-length PROTAC. The use of a bifunctional linker like this compound allows for the simultaneous connection of two TCO-functionalized ligands, potentially creating multivalent or dual-target PROTACs in a single step.

Quantitative Data on Tetrazine-TCO Ligation in PROTAC Assembly

While specific quantitative data for PROTACs assembled using the exact this compound linker is not extensively published in a single source, the performance of the underlying tetrazine-TCO ligation is well-characterized. The following table summarizes typical reaction parameters and performance metrics for PROTACs developed using the CLIPTAC strategy with similar tetrazine-based linkers.

| Parameter | Typical Value/Range | Significance in PROTAC Development |

| Second-Order Rate Constant (k) | 10³ - 10⁶ M⁻¹s⁻¹ | The extremely fast kinetics of the iEDDA reaction ensure efficient PROTAC formation even at low intracellular concentrations of the precursors.[3] |

| Reaction Time for In-Cell Assembly | Minutes to a few hours | Rapid formation of the active PROTAC allows for timely induction of protein degradation. |

| Degradation Concentration (DC₅₀) | Low nanomolar to micromolar range | Demonstrates the high potency of in-situ assembled PROTACs, comparable to pre-formed PROTACs. |

| Maximum Degradation (Dₘₐₓ) | > 80-90% | Indicates the high efficacy of protein knockdown achievable with the CLIPTAC approach. |

| Precursor Cell Permeability | Significantly higher than pre-formed PROTACs | Smaller, less complex precursors can more easily cross the cell membrane, improving drug delivery. |

Experimental Protocols

General Protocol for In-Situ PROTAC Assembly (CLIPTAC)

This protocol outlines a general procedure for testing the efficacy of an in-situ assembled PROTAC using a bifunctional tetrazine linker and a TCO-functionalized ligand.

Materials:

-

Target protein-expressing cell line

-

TCO-functionalized protein of interest (POI) ligand

-

TCO-functionalized E3 ligase ligand

-

This compound linker

-

Cell culture medium and supplements

-

DMSO (for stock solutions)

-

Lysis buffer

-

Antibodies for Western blotting (anti-target protein, anti-loading control)

-

Protease and phosphatase inhibitors

Procedure:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

-

Precursor Preparation: Prepare stock solutions of the TCO-functionalized ligands and the this compound linker in DMSO.

-

Treatment: Treat the cells with equimolar concentrations of the TCO-functionalized POI ligand and the TCO-functionalized E3 ligase ligand, followed by the addition of the this compound linker. A typical starting concentration range is 100 nM to 10 µM for each component. Include appropriate controls (e.g., DMSO vehicle, individual precursors).

-

Incubation: Incubate the cells for a desired period (e.g., 4, 8, 12, 24 hours) to allow for PROTAC assembly and subsequent protein degradation.

-

Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Western Blotting: Normalize the protein lysates and perform SDS-PAGE followed by Western blotting to detect the levels of the target protein and a loading control.

-

Data Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.

Protocol for Monitoring Tetrazine-TCO Ligation

The progress of the tetrazine-TCO reaction can be monitored spectrophotometrically due to the characteristic absorbance of the tetrazine moiety in the visible range (around 520-540 nm), which disappears upon reaction.

Materials:

-

Tetrazine-containing compound (e.g., this compound)

-

TCO-containing compound

-

Reaction buffer (e.g., PBS, pH 7.4)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare solutions of the tetrazine and TCO compounds in the reaction buffer at known concentrations.

-

Mix the solutions in a cuvette.

-

Immediately begin monitoring the absorbance at the λmax of the tetrazine over time.

-

The decrease in absorbance corresponds to the consumption of the tetrazine and the formation of the product.

-

The second-order rate constant can be calculated from the kinetic data.

Mandatory Visualizations

Signaling Pathway of PROTAC Action

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for CLIPTAC Development

Caption: Workflow for developing and evaluating CLIPTACs.

Logical Relationship of CLIPTAC Components

Caption: In-situ assembly of a PROTAC from its precursors.

Conclusion

The this compound linker represents a sophisticated tool in the PROTAC developer's arsenal. Its bifunctional nature, combined with the power of bioorthogonal chemistry, enables the innovative CLIPTAC strategy. This approach has the potential to overcome key limitations of traditional PROTACs, such as poor cell permeability and bioavailability. By facilitating the in-situ assembly of PROTACs from smaller, more drug-like precursors, this linker technology paves the way for the development of more effective and clinically translatable protein-degrading therapeutics. Further research focusing on the precise impact of this linker's length and composition on ternary complex formation and degradation efficiency will continue to refine its application in targeted protein degradation.

References

The Inverse Electron Demand Diels-Alder (iEDDA) Reaction: A Technical Guide for Core Applications

The inverse electron demand Diels-Alder (iEDDA) reaction has rapidly emerged as a powerful tool in chemical biology, drug development, and materials science.[1][2] Its exceptional kinetics, bioorthogonality, and ability to proceed under mild, aqueous conditions have established it as a premier ligation strategy.[1][2] This technical guide provides an in-depth overview of the iEDDA reaction, including its core principles, quantitative kinetic data, detailed experimental protocols, and key applications for researchers, scientists, and drug development professionals.

Core Principles of the iEDDA Reaction

The iEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene, typically a 1,2,4,5-tetrazine, and an electron-rich dienophile, such as a strained alkene or alkyne.[3][4] Unlike the conventional Diels-Alder reaction, the iEDDA reaction's energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[2][5] This electronic arrangement leads to exceptionally fast reaction rates without the need for a catalyst.[3]

The mechanism proceeds through a concerted [4+2] cycloaddition to form an unstable bicyclic intermediate.[6] This intermediate then undergoes a retro-Diels-Alder reaction, rapidly releasing dinitrogen gas (N₂) to irreversibly form a stable dihydropyridazine (B8628806) product, which may further oxidize to a pyridazine.[3][6] This irreversible loss of N₂ provides a strong thermodynamic driving force for the reaction.[7]

Quantitative Reaction Kinetics

The selection of the appropriate tetrazine and dienophile is critical for experimental success, as reaction rates can span several orders of magnitude.[7][8] The tables below summarize the second-order rate constants for various tetrazine and dienophile pairs, providing a quantitative basis for choosing the optimal reaction partners for a given application.

| Diene (Tetrazine) | Dienophile | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | trans-cyclooctene (B1233481) (TCO) | ~2,000 - 26,000 | [9] |

| 3-(p-benzylamino)-1,2,4,5-tetrazine | Norbornene | ~1 - 2 | [9] |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | exo,exo-5-norbornene-2,3-dimethanol | Lower than unsubstituted norbornene | [6] |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | (±)-endo,exo-dimethyl-5-norbornene-2,3-dicarboxylate | Significantly slower than unstrained alkenes | [6] |

| 3,6-dicarboxy-1,2,4,5-tetrazine | N-vinyl pyrrolidinone | Faster than methoxy-substituted tetrazines | [2] |

| 3,6-dimethoxy-1,2,4,5-tetrazine | N-vinyl pyrrolidinone | Slower than carboxylate-substituted tetrazines | [2] |

| Monosubstituted tetrazine | trans-cyclooctene (TCO) | >30 times faster than with cyclopropene | [2] |

| 3,6-diphenyl-s-tetrazine | 18F-labeled TCO | >98% reaction in 10 seconds | [10] |

| Tetrazine-dye conjugate | Carbamate-linked methylcyclopropene | ~100 times faster than amide-linked | [7] |

Experimental Protocols

General Synthesis of 3,6-disubstituted-1,2,4,5-tetrazines

This protocol describes a general method for synthesizing a common class of tetrazines used in iEDDA reactions.

Materials:

-

2-cyanopyridine (or other nitrile precursor)

-

Anhydrous hydrazine (B178648)

-

Sodium nitrite (B80452) (NaNO₂)

-

Glacial acetic acid

-

Ethanol

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask

-

Ice bath

-

Magnetic stirrer and stir bar

-

TLC plates

Procedure:

-

Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine the nitrile precursor (e.g., 2-cyanopyridine, 2.0 mmol) and anhydrous hydrazine (10.0 mmol).[11] The reaction can be stirred at room temperature or gently heated (e.g., to 78°C in ethanol) for 30 minutes to several hours, depending on the specific nitrile used.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Oxidation to Tetrazine: Once the formation of the dihydrotetrazine is complete, cool the reaction mixture in an ice bath.[11]

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, followed by the dropwise addition of glacial acetic acid. A vibrant pink or red color should develop, indicating the formation of the tetrazine.[11]

-

Purification: The crude product can be extracted with an organic solvent like dichloromethane or purified directly by column chromatography on silica gel to yield the final tetrazine product as a colored solid.[11]

Antibody Labeling via Tetrazine-TCO Ligation

This protocol outlines a typical procedure for labeling an antibody with a trans-cyclooctene (TCO) derivative, followed by ligation with a tetrazine-functionalized molecule (e.g., a fluorescent dye or a drug).

Materials:

-

Antibody of interest

-

TCO-NHS ester (or other amine-reactive TCO derivative)

-

Tetrazine-fluorophore or Tetrazine-drug conjugate

-

Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Size-exclusion chromatography column (e.g., PD-10)

-

Spectrophotometer

Procedure:

-

Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-5 mg/mL in the reaction buffer.[11]

-

TCO Conjugation: Add the TCO-NHS ester to the antibody solution at a molar excess (typically 5-20 fold excess) and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.

-

Purification of TCO-labeled Antibody: Remove the excess, unreacted TCO-NHS ester by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with the reaction buffer.

-

Characterization: Determine the concentration of the TCO-labeled antibody and the degree of labeling using a spectrophotometer.

-

Tetrazine Ligation: Add the tetrazine-functionalized molecule to the purified TCO-labeled antibody solution. The reaction is typically very fast and can be complete within minutes at room temperature.

-

Final Purification: If necessary, remove any excess tetrazine-functionalized molecule by size-exclusion chromatography.

Visualizations of Key Concepts and Workflows

To further elucidate the principles and applications of the iEDDA reaction, the following diagrams have been generated using the DOT language.

References

- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 3. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 4. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 5. Diels-Alder Reaction [organic-chemistry.org]

- 6. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering [frontiersin.org]

- 9. The inverse electron demand Diels–Alder click reaction in radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Strategic Role of PEG Linkers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biopharmaceutical development, the covalent attachment of Polyethylene (B3416737) Glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, stands as a cornerstone technology. PEG linkers, or PEG spacers, are indispensable tools in bioconjugation, serving as flexible, biocompatible bridges that connect biomolecules to other entities, such as drugs, imaging agents, or surfaces.[1] Their unique physicochemical properties have been instrumental in enhancing the therapeutic efficacy and safety of numerous drugs by improving their pharmacokinetic and pharmacodynamic profiles. This in-depth guide delves into the core functions of PEG linkers, providing a technical overview of their properties, applications, and the experimental methodologies crucial for their successful implementation.

Polyethylene glycol is a synthetic, water-soluble, non-toxic, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units (-CH₂−CH₂−O−).[1][2] The historical development of PEGylation dates back to the 1970s, with the initial goal of extending the circulation time and reducing the immunogenicity of proteins.[1] Since then, the field has evolved from using polydisperse PEG mixtures to employing precisely defined, monodisperse PEG linkers with various architectures and reactive functionalities, enabling more controlled and sophisticated bioconjugation strategies.[1][3]

Core Functions and Advantages of PEG Linkers in Bioconjugation

The conjugation of a PEG linker to a biomolecule imparts a range of beneficial properties, primarily by increasing its hydrodynamic radius and creating a hydrophilic shield. These alterations at the molecular level translate into significant improvements in the therapeutic performance of the bioconjugate.

-

Enhanced Solubility: The hydrophilic nature of PEG chains significantly increases the solubility of hydrophobic drugs and proteins, making them more amenable to formulation and intravenous administration.[4][5]

-

Increased Stability: PEGylation protects conjugated molecules from enzymatic degradation and proteolysis, thereby enhancing their stability in biological environments.[4][5]

-

Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[4][6] This often allows for less frequent dosing, improving patient compliance.[7]

-

Reduced Immunogenicity: The flexible PEG chain can mask antigenic epitopes on the surface of a therapeutic protein, reducing the likelihood of an immune response.[4][5] This "stealth" effect is crucial for protein-based therapies.[1]

-

Improved Pharmacokinetics: By extending the half-life and reducing clearance, PEGylation leads to more sustained plasma concentrations of a drug.[4][8]

-

Controlled Drug Release: Cleavable PEG linkers can be engineered to release their payload under specific physiological conditions, such as the low pH environment of tumors, enabling targeted drug delivery.[9]

-

Reduced Aggregation: For hydrophobic payloads in antibody-drug conjugates (ADCs), PEG linkers can prevent aggregation, a critical issue in manufacturing and formulation.[1][10]

Types of PEG Linkers

The versatility of PEG linkers stems from the ability to tailor their architecture and terminal functional groups to specific applications.

-

Linear vs. Branched PEG Linkers: Linear PEGs are the simplest architecture, consisting of a straight chain with functional groups at one or both ends.[11] Branched PEGs have multiple PEG arms extending from a central core, offering a greater hydrodynamic volume and shielding effect for the same molecular weight, which can lead to even longer circulation times.[11][12]

-

Monodisperse vs. Polydisperse PEG Linkers: Monodisperse, or discrete, PEGs (dPEGs) have a precise, single molecular weight, offering high batch-to-batch consistency and well-defined pharmacokinetics.[3] Polydisperse PEGs are a mixture of polymers with a range of molecular weights.[3]

-

Homobifunctional vs. Heterobifunctional PEG Linkers: Homobifunctional linkers possess two identical reactive groups, used for crosslinking similar molecules.[9] Heterobifunctional linkers have two different reactive groups, allowing for the sequential and specific conjugation of two distinct molecules, which is fundamental in the construction of ADCs and other complex bioconjugates.[13]

-

Cleavable vs. Non-Cleavable PEG Linkers: Cleavable linkers are designed to break under specific conditions (e.g., changes in pH, presence of specific enzymes), releasing the conjugated molecule.[14] Non-cleavable linkers form a stable, permanent bond.[14]

Quantitative Data on the Impact of PEG Linkers

The choice of PEG linker significantly impacts the physicochemical and pharmacokinetic properties of a bioconjugate. The following tables summarize quantitative data on these effects.

Table 1: Effect of PEG Linker Molecular Weight on Hydrodynamic Radius and In Vivo Half-Life

| PEG Molecular Weight (kDa) | Biomolecule | Change in Hydrodynamic Radius (nm) | In Vivo Half-Life (hours) | Reference |

| 5 | Human Serum Albumin | + ~2.5 | - | [15] |

| 10 | Human Serum Albumin | + ~4.0 | - | [15] |

| 20 | Human Serum Albumin | + ~6.0 | - | [15] |

| 40 | Human Serum Albumin | + ~8.5 | - | [15] |

| 6 | - | - | 0.3 | [16] |

| 50 | - | - | 16.5 | [16] |

| 5 (linear) | Tetanus Toxoid | - | - | [17] |

| 20 (linear) | Tetanus Toxoid | - | - | [17] |

| 20 (branched) | Tetanus Toxoid | - | - | [17] |

Table 2: Effect of PEG Linker Length on ADC Clearance

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference |

| No PEG | ~8.5 | 1.0 | [11] |

| PEG4 | ~7.0 | 0.82 | [11] |

| PEG8 | ~6.0 | 0.71 | [11] |

| PEG12 | ~5.5 | 0.65 | [11] |

Experimental Protocols

Detailed methodologies for common PEGylation reactions and subsequent characterization are provided below.

Protocol 1: Amine PEGylation using NHS Ester Chemistry

This protocol describes the conjugation of a PEG-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a protein.[5][18]

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

PEG-NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a concentration of 10 mg/mL.

-

Conjugation Reaction: Add a 20- to 50-fold molar excess of the PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove unreacted PEG and quenching buffer components by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Thiol-Specific PEGylation using Maleimide Chemistry

This protocol details the conjugation of a PEG-Maleimide to a free thiol group (e.g., cysteine residue) on a protein.[][20]

Materials:

-

Thiol-containing protein in a thiol-free buffer, pH 6.5-7.5 (e.g., PBS with EDTA)

-

PEG-Maleimide

-

Anhydrous DMSO or DMF

-

Reducing agent (if necessary, e.g., TCEP or DTT)

-

Desalting column

Procedure:

-

Protein Reduction (if necessary): If the thiol groups are in disulfide bonds, reduce the protein with a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature. Remove the reducing agent using a desalting column.

-

PEG-Maleimide Solution Preparation: Dissolve the PEG-Maleimide in DMSO or DMF.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the reduced protein solution.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

-

Purification: Purify the PEGylated protein from unreacted PEG-Maleimide and other reagents using size-exclusion chromatography (SEC).

Protocol 3: Purification and Characterization of PEGylated Proteins

A. Purification by Size-Exclusion Chromatography (SEC): [][21] SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, allowing for its separation from the unreacted protein and smaller PEG reagents.

-

Column: Choose a column with a fractionation range appropriate for the size of the PEGylated protein.

-

Mobile Phase: A physiological buffer such as PBS is typically used.

-

Procedure: Equilibrate the column with the mobile phase. Load the reaction mixture onto the column and elute with the mobile phase. Collect fractions and monitor the absorbance at 280 nm. The PEGylated protein will elute earlier than the unconjugated protein.

B. Characterization by Hydrophobic Interaction Chromatography (HIC): [4][18] HIC is particularly useful for characterizing antibody-drug conjugates (ADCs) by separating species with different drug-to-antibody ratios (DAR).

-

Principle: The conjugation of a hydrophobic drug increases the overall hydrophobicity of the antibody. HIC separates molecules based on these differences in hydrophobicity.

-

Mobile Phases: A high salt buffer (e.g., containing ammonium (B1175870) sulfate) is used to promote binding to the hydrophobic stationary phase, and a low salt buffer is used for elution.

-

Procedure: The ADC sample is loaded onto the HIC column in the high salt buffer. A gradient of decreasing salt concentration is used to elute the different DAR species, with higher DAR species eluting later.

C. Determination of Drug-to-Antibody Ratio (DAR): [22][23]

-

UV/Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug. The Beer-Lambert law is used to calculate the concentrations of the antibody and the drug.

-

HIC: The relative peak areas of the different DAR species in the HIC chromatogram can be used to calculate the average DAR.

-

Mass Spectrometry (MS): LC-MS provides the most accurate determination of DAR by measuring the precise molecular weight of the intact ADC and its subunits.

Visualizations

Diagram 1: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a PEG Linker

References

- 1. benchchem.com [benchchem.com]

- 2. Improving protein solubility and activity by introducing small peptide tags designed with machine learning models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]

- 7. benchchem.com [benchchem.com]

- 8. Aggregation of a model porphyrin within poly(ethylene glycol) (PEG): effect of water, PEG molecular weight, ionic liquids, salts, and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lcms.cz [lcms.cz]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 20. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. benchchem.com [benchchem.com]

- 23. pharmiweb.com [pharmiweb.com]

A Technical Guide to Protein Labeling via Click Chemistry

For researchers, scientists, and drug development professionals, the ability to precisely and efficiently label proteins is paramount for understanding their function, localization, and interactions within complex biological systems. Click chemistry has emerged as a powerful and versatile tool for bioconjugation, offering a set of reactions that are highly specific, efficient, and biocompatible. This in-depth guide explores the fundamental principles of click chemistry for protein labeling, providing detailed methodologies and quantitative data to enable its effective implementation in the lab.

Core Principles of Click Chemistry in Protein Labeling

The foundation of click chemistry, a concept introduced by K.B. Sharpless, lies in a set of criteria that define a reaction as "click": it must be modular, wide in scope, high-yielding, generate inoffensive byproducts, be stereospecific, and proceed under simple reaction conditions, ideally in water.[1] For protein labeling, the key feature is the use of bioorthogonal reactions—chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[2][3]

The most prominent click reactions for protein labeling involve the cycloaddition of an azide (B81097) and an alkyne.[4] These functional groups are abiotic, meaning they are absent in most biological systems, thus ensuring that the labeling reaction is highly specific to the intended target.[5] The process typically involves two steps: first, the incorporation of a bioorthogonal handle (an azide or an alkyne) into a protein of interest, and second, the reaction of this handle with a probe molecule (e.g., a fluorescent dye, biotin, or a drug molecule) carrying the complementary functional group.[6]

There are two primary strategies for azide-alkyne click chemistry used in protein labeling:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the cycloaddition of a terminal alkyne and an azide, forming a stable triazole linkage.[4] While highly efficient, the cytotoxicity of copper has historically limited its application in living cells, though new ligands have been developed to mitigate this issue.[7]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic metal catalyst, SPAAC utilizes a strained cyclooctyne (B158145), which reacts spontaneously with an azide.[8][9] This reaction is highly biocompatible and has become a widely used method for labeling proteins in living organisms.[10]

Incorporating Bioorthogonal Handles into Proteins

The specificity of click chemistry labeling relies on the precise introduction of an azide or alkyne group into the protein of interest. Several methods have been developed to achieve this:

-

Metabolic Labeling: This approach involves introducing non-canonical amino acids (ncAAs) containing an azide or alkyne group into cell culture media.[2] These ncAAs are then incorporated into newly synthesized proteins by the cell's own translational machinery. For example, L-azidohomoalanine (AHA) can be used as a surrogate for methionine.[10][11]

-

Genetic Code Expansion: This powerful technique allows for the site-specific incorporation of an nCAA at a desired position within a protein.[8][9] It involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a stop codon (e.g., the amber stop codon, UAG) and inserts the nCAA at that site.[12]

-

Enzymatic Labeling: Specific enzymes can be used to attach a probe containing a bioorthogonal handle to a protein. For instance, the E. coli lipoic acid ligase (LplA) can be used to attach a picolyl azide (pAz) to a specific recognition sequence engineered into the protein of interest.[13]

Visualizing the Workflow

The general workflow for protein labeling using click chemistry can be visualized as a series of sequential steps, from the introduction of the bioorthogonal handle to the final detection.

Quantitative Data Summary

The efficiency and kinetics of click chemistry reactions are critical for successful protein labeling. The following tables summarize key quantitative data for CuAAC and SPAAC.

| Parameter | CuAAC | SPAAC | Reference(s) |

| Reaction Rate | Very fast (with catalyst) | Moderate to fast (depends on cyclooctyne) | [14] |

| Biocompatibility | Potentially cytotoxic due to copper | High | [7][15] |

| Typical Reactants | Terminal alkyne, azide | Strained cyclooctyne, azide | [1][4] |

| Catalyst Required | Yes (Copper(I)) | No | [4][15] |

| Common Applications | In vitro labeling, fixed cells | Live-cell imaging, in vivo labeling | [7][15] |

Table 1. Comparison of CuAAC and SPAAC for Protein Labeling.

| Reagent Concentration | Typical Range | Notes | Reference(s) |

| ncAA (AHA) | 25-50 µM | For metabolic labeling in cell culture. | [10] |

| Cyclooctyne-Dye (SPAAC) | 10-50 µM | For labeling in live cells. | [10] |

| CuSO4 (CuAAC) | 50 µM - 1 mM | For live-cell and fixed-cell labeling, respectively. | [7] |

| BTTAA (CuAAC Ligand) | 250 µM - 1 mM | Chelating ligand to stabilize Cu(I) and reduce cytotoxicity. | [7][13] |

| Sodium Ascorbate (B8700270) (CuAAC) | 2.5 mM | Reducing agent to generate Cu(I) from CuSO4. | [7][13] |

| Alkyne-Probe (CuAAC) | 5-20 µM | For labeling fixed cells. | [7] |

Table 2. Typical Reagent Concentrations for Protein Labeling Experiments.

Experimental Protocols

Detailed methodologies are crucial for the successful application of click chemistry. Below are protocols for two common protein labeling experiments.

Protocol 1: Metabolic Labeling of Glycoproteins in Live Cells via SPAAC

This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC.[10]

Materials:

-

Cells of interest

-

Complete culture medium

-

Ac₄ManNAz (azide-modified mannosamine)

-

DBCO-fluorophore (a strained cyclooctyne conjugated to a fluorescent dye)

-

Phosphate-buffered saline (PBS)

-

DMSO

Procedure:

-

Metabolic Labeling:

-

Prepare a stock solution of Ac₄ManNAz in DMSO.

-

Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.

-

Replace the medium on the cells with the Ac₄ManNAz-containing medium.

-

Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).[10]

-

-

SPAAC Reaction:

-

Prepare a stock solution of the DBCO-fluorophore in DMSO.

-

Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.

-

Wash the cells twice with warm PBS.

-

Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[10]

-

-

Analysis:

-

Wash the cells three times with PBS.

-

Analyze the labeled cells by fluorescence microscopy or flow cytometry.

-

Protocol 2: Site-Specific Labeling of Cell-Surface Proteins via Genetic Code Expansion and CuAAC

This protocol details the site-specific labeling of a cell-surface protein using an incorporated nCAA followed by a chelation-assisted CuAAC reaction.[7][8][9]

Materials:

-

Mammalian cells

-

Plasmids encoding the protein of interest with an amber (UAG) stop codon at the desired labeling site, and the orthogonal aminoacyl-tRNA synthetase/tRNA pair.

-

Non-canonical amino acid (e.g., p-azido-L-phenylalanine, pAz)

-

Transfection reagent

-

Fixation solution (e.g., 4% paraformaldehyde)

-

CuSO₄

-

BTTAA (ligand)

-

Sodium ascorbate

-

Alkyne-fluorophore

-

PBS

Procedure:

-

Transfection and nCAA Incorporation:

-

Cell Fixation:

-

After protein expression (typically 24-48 hours), wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[7]

-

-

CuAAC Reaction:

-

Prepare the click reaction cocktail containing CuSO₄ (e.g., 50 µM for live cells, up to 1 mM for fixed cells), BTTAA (e.g., 250 µM), sodium ascorbate (e.g., 2.5 mM), and the alkyne-fluorophore (e.g., 20 µM).[7]

-

Wash the fixed cells with PBS.

-

Add the click reaction cocktail to the cells and incubate for 5-30 minutes at room temperature.

-

-

Analysis:

-

Wash the cells three times with PBS.

-

Image the labeled cells using fluorescence microscopy.

-

Signaling Pathway Visualization

Click chemistry can be employed to study signaling pathways by labeling key protein components. The following diagram illustrates a generic signaling cascade where a receptor, kinase, and transcription factor can be individually labeled to study their dynamics.

Conclusion

Click chemistry provides a robust and versatile platform for protein labeling in a variety of contexts, from in vitro studies to live-cell and in vivo imaging. The choice between CuAAC and SPAAC depends on the specific application, with SPAAC being the preferred method for live-cell experiments due to its higher biocompatibility. By carefully selecting the method for incorporating the bioorthogonal handle and optimizing the reaction conditions, researchers can achieve highly specific and efficient labeling of their proteins of interest, enabling a deeper understanding of their biological roles.

References

- 1. benchchem.com [benchchem.com]

- 2. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. interchim.fr [interchim.fr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 9. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins [frontiersin.org]

- 12. Click Chemistry – Med Chem 101 [medchem101.com]

- 13. static1.squarespace.com [static1.squarespace.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Tetrazine-Ph-PEG5-Ph-tetrazine for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the Role of PROTACs

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. At the forefront of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, leading to a potent and sustained pharmacological effect.

The linker component of a PROTAC is not merely a passive spacer; it plays a critical role in determining the efficacy, selectivity, and pharmacokinetic properties of the molecule. The length, rigidity, and chemical composition of the linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Tetrazine-Ph-PEG5-Ph-tetrazine: A Bioorthogonal Linker for Advanced PROTAC Strategies

This compound is a polyethylene (B3416737) glycol (PEG)-based, bifunctional PROTAC linker that incorporates tetrazine moieties. This linker is at the heart of an advanced PROTAC strategy known as in-cell click-formed proteolysis targeting chimeras (CLIPTACs). This approach utilizes the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO).

Instead of administering a large, pre-formed PROTAC, the CLIPTAC strategy involves the separate administration of two smaller, more cell-permeable precursors:

-

A ligand for the target protein functionalized with a TCO group (e.g., JQ1-TCO).

-

A ligand for the E3 ligase functionalized with a tetrazine group (e.g., Tz-thalidomide).

Once inside the cell, these two precursors undergo a rapid and highly specific "click" reaction, facilitated by the this compound linker, to form the active PROTAC molecule in situ. This strategy can overcome the challenges of poor cell permeability often associated with large PROTAC molecules.

Core Concepts and Mechanism of Action

The fundamental principle behind the use of this compound lies in the bioorthogonal iEDDA reaction. This reaction is exceptionally fast and proceeds with high efficiency in a biological environment without interfering with native cellular processes.

The PEG5 (pentaethylene glycol) core of the linker provides several advantages:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain improves the water solubility of the resulting PROTAC, which is often a challenge for these large molecules.

-

Optimal Flexibility and Length: The PEG linker offers flexibility, which is crucial for allowing the two ligands to adopt the optimal orientation for the formation of a stable ternary complex. The length of the PEG chain can be fine-tuned to achieve the ideal distance between the target protein and the E3 ligase.

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules.

The phenyl groups flanking the PEG chain can contribute to the overall rigidity and conformation of the linker, influencing the stability of the ternary complex. The bifunctional nature of the this compound linker allows for the modular and efficient assembly of PROTACs.

Quantitative Data Presentation

The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters used to quantify this are:

-

DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation that can be achieved with the PROTAC.

| PROTAC Component | Target Protein | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Reference |

| JQ1-TCO + Tz-thalidomide | BRD4 | Thalidomide (B1683933) | HeLa | Complete degradation at 3 µM and 10 µM of JQ1-TCO (with 10 µM Tz-thalidomide) | >90% | [1] |

Experimental Protocols

Synthesis of PROTAC Precursors: JQ1-TCO and Tz-thalidomide

Detailed, step-by-step synthesis protocols for JQ1-TCO and Tz-thalidomide are often proprietary or described in the supplementary information of scientific publications. However, a general approach based on established chemical transformations is outlined below.

General Protocol for Synthesis of JQ1-TCO:

-

Synthesis of JQ1: (+)-JQ1 can be synthesized following established literature procedures, often involving a multi-step synthesis starting from commercially available precursors. A one-pot, three-step method has been described that involves the conversion of a benzodiazepine (B76468) to a thioamide, followed by amidrazone formation and installation of the triazole moiety.[2][3]

-

Functionalization with a TCO Moiety: A JQ1 analog with a suitable functional group (e.g., an amine or a carboxylic acid) is required for conjugation to a TCO linker. This functionalized JQ1 is then reacted with a TCO-NHS ester or other activated TCO derivative under standard amide coupling conditions (e.g., using a coupling agent like HATU or HBTU and a base like DIPEA in an anhydrous solvent like DMF).

-

Purification: The resulting JQ1-TCO conjugate is purified by preparative HPLC.

General Protocol for Synthesis of Tz-thalidomide:

-

Synthesis of Thalidomide: Thalidomide can be synthesized by reacting N-phthaloyl-L-glutamine with a cyclizing agent. A common method involves the reaction of phthalic anhydride (B1165640) with L-glutamine to form N-phthaloyl-L-glutamine, followed by cyclization.[4][5][6]

-

Functionalization with a Tetrazine Moiety: A thalidomide derivative with a reactive handle (e.g., an amine) is synthesized. This is then reacted with a tetrazine-NHS ester or a similar activated tetrazine derivative. The reaction is typically carried out in an anhydrous polar aprotic solvent like DMF with a non-nucleophilic base.

-

Purification: The final Tz-thalidomide product is purified by column chromatography or preparative HPLC.

Experimental Protocol: Western Blot Analysis of BRD4 Degradation

This protocol outlines the steps to assess the degradation of BRD4 in cultured cells following treatment with the CLIPTAC precursors.[7][8]

Materials:

-

Cell Line: A human cancer cell line expressing BRD4 (e.g., HeLa, THP-1, MDA-MB-231).

-

CLIPTAC Precursors: Stock solutions of JQ1-TCO and Tz-thalidomide in DMSO.

-

Control Compounds: DMSO (vehicle control), a non-degrading BRD4 inhibitor (e.g., JQ1) as a negative control.

-

Cell Culture Reagents: Appropriate cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Reagents for Western Blotting: SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (anti-BRD4, anti-c-Myc, anti-GAPDH or anti-β-actin), HRP-conjugated secondary antibody, and ECL substrate.

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of JQ1-TCO for a specified pre-incubation time (e.g., 18 hours).[1]

-

Following the pre-incubation, add a fixed concentration of Tz-thalidomide (e.g., 10 µM) and incubate for an additional period (e.g., 18 hours).[1]

-

Include appropriate controls: vehicle (DMSO), JQ1-TCO alone, Tz-thalidomide alone, and a non-degrading BRD4 inhibitor.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH) overnight at 4°C. To assess downstream effects, a separate blot can be probed with an anti-c-Myc antibody.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the BRD4 and c-Myc bands to the corresponding loading control bands.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the concentration of the variable precursor to determine the DC50 value.

-

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

Caption: In-cell formation and mechanism of action of a CLIPTAC.

Caption: Experimental workflow for Western Blot analysis.

Caption: Downstream signaling effects of BRD4 degradation.

References

- 1. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scalable syntheses of the BET bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sphinxsai.com [sphinxsai.com]

- 5. US20050272934A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tetrazine-Ph-PEG5-Ph-tetrazine: Chemical Properties, Structure, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Tetrazine-Ph-PEG5-Ph-tetrazine, a bifunctional linker pivotal in the field of bioconjugation and drug development. This molecule is instrumental in the assembly of complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), through highly efficient and specific bioorthogonal chemistry.

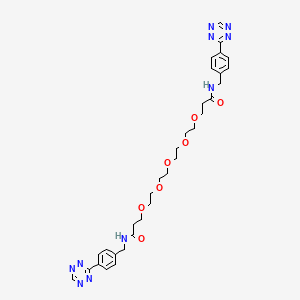

Core Concepts and Molecular Structure

This compound is a homobifunctional crosslinker featuring two tetrazine moieties. The structure consists of a central pentaethylene glycol (PEG5) core, which imparts hydrophilicity and flexibility to the linker. This PEG chain is flanked by two phenyl (Ph) groups, which in turn are connected to the reactive 1,2,4,5-tetrazine (B1199680) rings. The phenyl groups can influence the electronic properties and stability of the tetrazine rings.

The key feature of this molecule is the presence of two tetrazine groups, which are highly reactive dienophiles in inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions.[1] This "click chemistry" reaction is exceptionally fast and proceeds with high specificity towards strained alkenes, most notably trans-cyclooctene (B1233481) (TCO) and its derivatives.[1] This bioorthogonal reaction is biocompatible, occurring efficiently under mild, aqueous conditions without the need for cytotoxic catalysts like copper.[1]

Chemical and Physical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data available for closely related compounds.

Data Summary

| Property | Value/Information | Source/Reference |

| Molecular Weight | 676.72 g/mol | MedChemExpress[2] |

| Chemical Formula | C32H40N10O7 | Conju-Probe (for Tetrazine-PEG5-tetrazine)[1] |

| Appearance | Typically a red solid or oil | General property of tetrazine compounds |

| Solubility | Expected to be soluble in common organic solvents such as DMSO, DMF, THF, and DCM. The PEG5 linker enhances solubility in aqueous buffers. | Inferred from similar compounds[1] |

| Purity | Typically >95% as determined by HPLC for commercially available linkers. | Conju-Probe (for Tetrazine-PEG5-tetrazine)[1] |

| Storage | Recommended storage at -20°C, desiccated and protected from light to prevent degradation. | General recommendation for tetrazine reagents |

Reactivity and Bioorthogonal Ligation

The utility of this compound is centered around the IEDDA reaction. This cycloaddition between the tetrazine ring and a dienophile like TCO is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product.

Key Characteristics of the Tetrazine-TCO Ligation:

-

Exceptional Kinetics: The reaction is extremely fast, with second-order rate constants that can reach up to 10^6 M⁻¹s⁻¹. This allows for efficient conjugation even at low concentrations of reactants.

-

High Specificity: Tetrazines and TCO are abiotic functional groups that do not react with naturally occurring functionalities in biomolecules, ensuring highly specific, bioorthogonal labeling.

-

Biocompatibility: The reaction proceeds readily in aqueous buffers at physiological pH and temperature.

-

Irreversibility: The formation of the dihydropyridazine bond is stable under physiological conditions.

The reaction rate can be influenced by the substituents on the tetrazine ring. Electron-withdrawing groups generally increase the reaction rate, while electron-donating groups can decrease it. The phenyl groups in this compound likely modulate the reactivity of the tetrazine rings.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Specific concentrations and reaction times may need to be optimized depending on the biomolecules and reagents used.

General Protocol for Labeling a TCO-Modified Protein

This protocol outlines the reaction between a protein previously functionalized with a trans-cyclooctene (TCO) group and this compound.

Materials:

-

TCO-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.

-

Reaction Setup: In a microcentrifuge tube, add the TCO-modified protein solution.

-

Initiate Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 30 minutes to 2 hours. The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Purification: Remove the excess, unreacted tetrazine linker from the conjugated protein using a suitable purification method such as size-exclusion chromatography (SEC), dialysis, or spin filtration.

-

Characterization: The resulting conjugate can be characterized by methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to confirm conjugation and determine the degree of labeling.

Monitoring the Reaction

The progress of the tetrazine-TCO ligation can be monitored by UV-Vis spectroscopy. Tetrazines have a characteristic absorbance in the visible range (around 520-540 nm). Upon reaction with TCO, this absorbance disappears. By monitoring the decrease in absorbance at this wavelength, the reaction kinetics can be determined.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involving this compound.

Applications in Research and Drug Development

The unique characteristics of this compound make it a valuable tool in several advanced applications:

-

PROTAC Development: As a bifunctional linker, it can be used to synthesize PROTACs by conjugating a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[2] The PEG spacer provides the necessary length and flexibility for the formation of a productive ternary complex.

-

Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies, creating ADCs for targeted cancer therapy. The hydrophilic PEG spacer can improve the pharmacokinetic properties of the ADC.

-

Molecular Imaging: Tetrazine linkers are widely used to attach imaging agents (e.g., fluorophores, PET tracers) to targeting moieties for in vivo imaging applications.

-

Surface Functionalization: The tetrazine groups can be used to immobilize biomolecules onto surfaces functionalized with TCO, for applications in diagnostics and biomaterials.

Conclusion

This compound is a versatile and powerful tool for modern bioconjugation. Its combination of a hydrophilic PEG spacer and two highly reactive tetrazine groups enables the efficient and specific assembly of complex biomolecular architectures. The rapid kinetics and biocompatibility of the tetrazine-TCO ligation make this linker particularly well-suited for applications in drug development, diagnostics, and fundamental biological research. Understanding its chemical properties and the protocols for its use is essential for researchers aiming to leverage the power of bioorthogonal chemistry in their work.

References

Methodological & Application

Application Notes and Protocols for Tetrazine-TCO Ligation in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing tetrazine-trans-cyclooctene (TCO) ligation for live-cell imaging. This bioorthogonal reaction, based on the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, offers exceptional speed and specificity, making it a powerful tool for labeling and visualizing biomolecules in their native cellular environment without the need for cytotoxic catalysts.[1][2]

Introduction

The tetrazine-TCO ligation is a cornerstone of bioorthogonal chemistry, enabling the covalent labeling of biomolecules in complex biological systems.[3] The reaction is characterized by its remarkably fast kinetics and the formation of a stable conjugate with the release of dinitrogen gas as the only byproduct.[1][3] A key advantage for live-cell imaging is the fluorogenic nature of many tetrazine-dye conjugates. The tetrazine moiety often quenches the fluorescence of the attached dye, and upon reaction with a TCO group, this quenching is relieved, leading to a significant increase in fluorescence and enabling no-wash imaging protocols.[3][4][5][6]

This guide details a two-step labeling strategy: first, the introduction of a TCO group onto a protein of interest, and second, the specific labeling of the TCO-modified protein with a tetrazine-conjugated fluorophore.

Quantitative Data Summary

The efficiency and speed of the tetrazine-TCO ligation are critical for successful live-cell imaging. The following tables summarize key quantitative parameters for experimental design.

Table 1: Reaction Kinetics and Conditions

| Parameter | Value | Notes | Source |

| Second-Order Rate Constant (k₂) | 1 - 1 x 10⁶ M⁻¹s⁻¹ | Varies depending on the specific tetrazine and TCO derivatives used.[7][8] | [9][7][8] |

| > 800 M⁻¹s⁻¹ | General value for many TCO-tetrazine pairs. | [10] | |

| up to 30,000 M⁻¹s⁻¹ | For highly reactive hydrogen-substituted tetrazines with TCO. | [9] | |

| Reaction pH | 6.0 - 9.0 | Optimal range for the ligation reaction in PBS buffer.[9][8] | [9][8] |

| Reaction Temperature | Room Temperature to 37°C | 37°C is ideal for maintaining the viability of live cells during labeling. | [11] |

Table 2: Recommended Reagent Concentrations and Incubation Times

| Reagent/Step | Concentration | Incubation Time | Temperature | Source |

| TCO-labeled Antibody (Pre-targeting) | 10 - 100 nM | 30 - 60 minutes | 37°C | [3] |

| Tetrazine-Dye Staining Solution | 1 - 10 µM | 15 - 30 minutes | Room Temp or 37°C | [3] |

| 1 - 5 µM | Rapid signal development | 37°C | [3] | |

| 500 nM | 30 minutes | Not specified | [6][12][13] | |

| Protein-TCO NHS Ester Labeling | 20-fold molar excess of NHS ester | 60 minutes | Room Temperature | [2] |

| Protein-Protein Conjugation | 1:1 to 1:1.5 molar ratio (TCO:Tetrazine) | 30 - 120 minutes | Room Temp or 4°C | [9][10] |

Experimental Protocols

This section provides detailed step-by-step protocols for labeling proteins with TCO and subsequent live-cell imaging using a tetrazine-fluorophore.

Protocol 1: Modification of a Protein/Antibody with TCO

This protocol describes the functionalization of a protein or antibody with a TCO moiety using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines such as the side chain of lysine (B10760008) residues.[2][3]

Materials:

-

Protein or antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

TCO-PEG-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange into PBS using a desalting column.[2]

-

TCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[2][10]

-

Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[2][10]

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[2][3]

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.[3][10]

-

Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[3][10]

-

Characterization: The degree of labeling (DOL) can be determined by mass spectrometry. The TCO-labeled protein is now ready for ligation with a tetrazine probe.[3]

Protocol 2: Live-Cell Imaging using a Pre-targeting Strategy

This protocol outlines the labeling of live cells using a two-step pre-targeting approach. First, the TCO-modified antibody is introduced to bind to its target on the cell surface. Subsequently, a tetrazine-fluorophore is added, which rapidly reacts with the TCO-tagged antibody for visualization.[3]

Materials:

-

Live cells expressing the target of interest

-

TCO-labeled antibody (from Protocol 1)

-

Tetrazine-dye conjugate (e.g., Cy5-Tetrazine)

-

Anhydrous DMSO

-

Live-cell imaging medium

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Plate cells in a suitable imaging dish or plate and grow to the desired confluency.

-

Pre-targeting:

-

Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound TCO-labeled antibody.[3]

-

Ligation and Imaging:

-

Prepare a stock solution of the tetrazine-dye in anhydrous DMSO (e.g., 1 mM).[3]

-

Dilute the tetrazine-dye stock solution in live-cell imaging medium to a final concentration of 1-5 µM.[3]

-

Add the tetrazine-dye staining solution to the cells.

-

Immediately begin imaging the cells using a fluorescence microscope equipped with the appropriate filter sets. The fluorescence signal should develop rapidly.[3] Time-lapse imaging can be performed to monitor the labeling process in real-time.[3]

-

Controls:

-

Unlabeled Cells + Tetrazine-Dye: To assess non-specific binding of the tetrazine probe.[3]

-

TCO-labeled Cells (no tetrazine): To determine the background fluorescence of the TCO-modified cells.[3]

-

Unlabeled Cells (no TCO, no tetrazine): To determine the autofluorescence of the cells.[3]

Visualizations

The following diagrams illustrate the key workflows and reactions described in these protocols.

Caption: The inverse-electron-demand Diels-Alder reaction between a tetrazine and TCO.

Caption: A two-step pre-targeting strategy for live-cell imaging.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. interchim.fr [interchim.fr]

- 11. benchchem.com [benchchem.com]

- 12. biorxiv.org [biorxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Tetrazine-Ph-PEG5-Ph-tetrazine in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted drug delivery has been significantly advanced by the advent of bioorthogonal chemistry, which employs reactions that can occur in living systems without interfering with native biochemical processes. Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), stands out for its exceptionally fast kinetics and high specificity.[1][2] This "click chemistry" is a powerful tool for conjugating molecules in complex biological environments.[3]